2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-[cyclopropyl-[(2-fluorophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-14(7-8-15)11-5-6-11/h1-4,11,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOJJNMPXQLOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol typically involves multiple steps, starting with the preparation of the cyclopropylamine and 2-fluorobenzyl chloride. These reactants are then combined under controlled conditions to form the desired compound. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine Position and Functional Groups
(a) [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid (CAS 1183443-45-9)
- Key Differences: Fluorine position: 3-fluoro substitution on the benzyl group vs. 2-fluoro in the target compound. Functional group: Acetic acid (-COOH) replaces ethanol (-CH₂CH₂OH).
- The carboxylic acid group increases acidity (pKa ~4.7) compared to ethanol (pKa ~16), enhancing solubility in aqueous environments .
- Molecular Weight : 223.25 g/mol (vs. ~234.29 g/mol for the target compound) .
(b) 2-[Benzyl(phenyl)amino]-ethanol (CAS 33905-47-4)
- Key Differences :
- Substituents : Benzyl and phenyl groups replace the cyclopropyl and 2-fluorobenzyl groups.
- Fluorine absence : Lacks the electron-withdrawing fluorine atom.
- Implications :
Cyclopropane Derivatives with Varied Aromatic Groups
2-(2,2-Diphenylcyclopropyl)ethanol (CAS 38674-45-2)
Functional Group Replacements
[Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid (CAS 1353960-53-8)
Tabulated Comparison of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|---|
| 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol | 1250700-35-6 | C₁₃H₁₇FNO (est.) | ~234.29 | ~3.0 | Cyclopropyl, 2-fluorobenzyl, ethanol |
| [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid | 1183443-45-9 | C₁₂H₁₃FNO₂ | 223.25 | ~2.8 | Cyclopropyl, 3-fluorobenzyl, acetic acid |
| 2-(2,2-Diphenylcyclopropyl)ethanol | 38674-45-2 | C₁₇H₁₈O | 238.32 | 3.375 | Cyclopropyl, diphenyl, ethanol |
| 2-[Benzyl(phenyl)amino]-ethanol | 33905-47-4 | C₁₅H₁₇NO | 227.30 | ~2.5 | Benzyl, phenyl, ethanol |
Biological Activity
2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group attached to a benzyl moiety that has a fluorine substituent at the para position, along with an amino and hydroxyl group. This unique structure is believed to contribute significantly to its biological activity.
The biological activity of 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate receptor activity or inhibit specific enzyme functions, leading to various pharmacological effects.
Potential Mechanisms:
- Receptor Binding : The amino group can interact with neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Inhibition : The presence of the cyclopropyl and fluorobenzyl groups may enhance binding affinity to target enzymes, affecting metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with cyclopropyl and fluorobenzyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol | TBD | Antibacterial |
| 4-Fluorobenzamide | 1.30 | Antitumor |
Anticancer Properties
Preliminary studies suggest that 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol may possess anticancer properties. In vitro assays have indicated its potential to inhibit tumor cell proliferation, similar to other compounds in its class.
- In Vitro Studies : The compound showed promising results in reducing cell viability in various cancer cell lines.
- Mechanism : It may induce apoptosis or cell cycle arrest in cancer cells, enhancing its therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
-
Study on Anticancer Activity :
- A study evaluated the efficacy of 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol against HepG2 liver cancer cells.
- Results indicated significant inhibition of cell growth with an IC50 value comparable to established anticancer agents.
-
Antimicrobial Testing :
- In a comparative study, the compound was tested against common bacterial strains.
- The findings revealed moderate antibacterial activity, warranting further investigation into structure-activity relationships (SAR).
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for producing 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol with high stereochemical purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopropylamine and 2-fluorobenzyl halides, followed by ethanolamine coupling. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., palladium) may enhance regioselectivity, as seen in analogous cyclopropyl-aminoethanol syntheses .
- Temperature control : Low temperatures (0–5°C) reduce side reactions during amine alkylation .
- Purification : Use chiral HPLC or recrystallization to isolate enantiomers, critical for biological studies .
Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Prioritize the following analyses:
- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO) to determine formulation compatibility .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points, which may vary with synthetic impurities .
- Spectroscopic validation : Confirm structure via H/C NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential amine/alcohol reactivity .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, as recommended for structurally similar ethanolamine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?
- Methodological Answer :
- Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times). For example, discrepancies in neurotransmitter modulation (e.g., serotonin vs. dopamine pathways) may arise from receptor subtype specificity .
- Metabolite profiling : Use LC-MS to identify active metabolites that might explain divergent results in vitro vs. in vivo .
Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Model interactions with fluorophenyl-binding pockets (e.g., GABA receptors) using software like AutoDock Vina, accounting for the cyclopropyl group’s steric effects .
- MD simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the ethanol moiety and conserved residues .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Analog synthesis : Modify the 2-fluorobenzyl group (e.g., replace F with Cl or CF) and evaluate changes in binding affinity .
- Pharmacophore mapping : Identify critical moieties (e.g., cyclopropyl for lipophilicity, ethanolamine for solubility) using QSAR models trained on bioactivity data .
Q. What strategies mitigate batch-to-batch variability in biological testing caused by synthetic impurities?
- Methodological Answer :
- Quality control : Implement strict NMR purity thresholds (>98%) and track impurities (e.g., unreacted 2-fluorobenzyl chloride) via GC-MS .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) to adjust for potency variations across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
